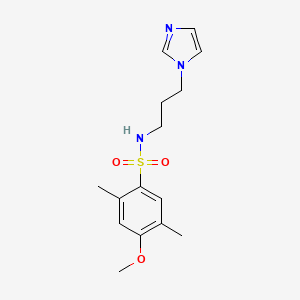
3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenylpyrazol-4-yl)propan-1-amine;hydrochloride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a synthetic molecule that belongs to the class of phenylpyrazole derivatives. This compound has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学的研究の応用
Antimicrobial Applications
A study highlighted the use of 2-arylhydrazononitriles in synthesizing a variety of new heterocyclic compounds, including those containing 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile derivatives. These compounds exhibited promising antimicrobial activities against various bacteria and yeast, suggesting potential applications in antimicrobial drug development (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Anti-HIV Research
Another study investigated the structure-activity relationship of phenylpyrazole derivatives for the development of novel anti-HIV agents. The research led to the identification of a derivative that was six times more potent than the lead compound, indicating the potential of these derivatives in HIV treatment (Mizuhara et al., 2013).
Corrosion Inhibition
Bipyrazolic type organic compounds, including those structurally related to phenylpyrazoles, have been studied for their effectiveness as corrosion inhibitors for pure iron in acidic media. These compounds demonstrated high inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Chetouani et al., 2005).
Synthetic Applications
Research on the synthesis and photophysical characterization of NIR probes with various terminals in benzo[a]phenoxazines has been conducted. These probes showed high resistance to photobleaching, indicating their usefulness in biological imaging applications (Raju et al., 2016).
Bioconjugation Studies
The mechanism of amide formation by carbodiimide in aqueous media was studied, providing insights into bioconjugation processes. This research is relevant for the development of bioconjugates for medical and biological applications (Nakajima & Ikada, 1995).
特性
IUPAC Name |
3-(1-phenylpyrazol-4-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-8-4-5-11-9-14-15(10-11)12-6-2-1-3-7-12;/h1-3,6-7,9-10H,4-5,8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVRUEZLKUISIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-[(6-chloropyridazin-3-yl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate](/img/structure/B2553801.png)
![2-((3-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2553802.png)







